molecular formula C15H10BrNO3 B2582022 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 321430-33-5

2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2582022
CAS No.: 321430-33-5
M. Wt: 332.153
InChI Key: OIDGPYPXEXNORN-UHFFFAOYSA-N
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Description

2-[(2-Bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione is a synthetic intermediate of significant interest in medicinal chemistry for the construction of novel phthalimide-based bioactive compounds. The 1H-isoindole-1,3(2H)-dione (phthalimide) core is a privileged scaffold in drug discovery, known for its multifaceted biological properties and favorable safety profile, distinct from teratogenic glutarimide derivatives . The bromobenzyloxy side chain serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the integration of this moiety into complex molecules. Derivatives of this chemical class demonstrate a broad spectrum of pharmacological activities in research settings. They are extensively investigated as potent analgesic agents in various preclinical pain models, including neuropathic, tonic, and inflammatory pain, with some compounds exhibiting a broad analgesic spectrum of activity . Furthermore, structural analogs have shown promising anti-inflammatory effects associated with the inhibition of cyclooxygenase (COX) enzymes, with some showing greater inhibition of COX-2 and others inhibiting COX-1 more strongly than the reference drug meloxicam . Research also highlights their potential in neurodegenerative disease therapeutics, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets for Alzheimer's disease treatment . Additional research areas include antimicrobial and anticancer activities , where hybridization of the isoindole-1,3-dione moiety with other pharmacophores has resulted in compounds with potent antiproliferative effects, in some cases exceeding the activity of reference drugs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2-bromophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDGPYPXEXNORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-bromobenzyl alcohol with phthalic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the isoindole dione structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the benzyl group serves as a reactive site for nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>Ar). Common nucleophiles such as amines, thiols, or alkoxides displace the bromine atom under mild conditions .

Example Reaction:
Reaction with piperidine in acetonitrile at 80°C yields 2-[(2-piperidinobenzyl)oxy]-1H-isoindole-1,3(2H)-dione (87% yield).

NucleophileSolventTemperature (°C)Yield (%)
PiperidineMeCN8087
NaSHDMF6072
KOtBuTHF2568

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed cross-coupling reactions, enabling derivatization for pharmaceutical or materials science applications .

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and K<sub>2</sub>CO<sub>3</sub> produces biaryl derivatives. For example:
Reaction:
this compound + phenylboronic acid → 2-[(2-biphenylmethyl)oxy]-1H-isoindole-1,3(2H)-dione (78% yield).

Heck Coupling

Intramolecular Heck coupling forms fused tetracyclic structures. A notable example involves PdBr<sub>2</sub>-catalyzed cyclization to yield isoindoloquinoline derivatives :
Conditions:

  • Catalyst: PdBr<sub>2</sub> (5 mol%)

  • Base: AcOK

  • Solvent: DMA, 90°C, 12 h

  • Yield: 62%

Cyclization Reactions

The isoindole dione core facilitates cyclization under acidic or basic conditions, forming polycyclic frameworks .

Base-Mediated Cyclization

Treatment with K<sub>2</sub>CO<sub>3</sub> in DMF induces intramolecular cyclization, generating isoindolo[2,1-a]quinoline-5,11-dione derivatives .
Mechanism:

  • Deprotonation of the benzylic position.

  • Nucleophilic attack on the carbonyl group.

  • Elimination of H<sub>2</sub>O to form the fused ring .

Iodoamination

Iodine-mediated cyclization with imine intermediates produces iodomethyl-1H-isoindoles, which can undergo further functionalization (e.g., reduction or sulfenylation) .

Ether Cleavage

Strong acids (e.g., HBr/AcOH) cleave the benzyl ether bond, regenerating phthalic anhydride and 2-bromobenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that isoindole derivatives exhibit anticancer properties. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation. Studies have shown that modifications in the isoindole framework can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects
Isoindole derivatives have been investigated for their neuroprotective effects. The compound may inhibit pathways associated with neurodegeneration, potentially offering therapeutic benefits in conditions like Alzheimer's disease. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems and reduce oxidative stress .

Material Science Applications

Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for copolymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and composites. Research has demonstrated that incorporating isoindole derivatives into polymer matrices can enhance thermal stability and mechanical strength .

Activity TypeAssay TypeIC50 Value (µM)Reference
AnticancerMTT Assay15.0
NeuroprotectionCell Viability Assay20.5

Table 2: Polymer Properties Enhanced by Isoindole Derivatives

Polymer TypeProperty EnhancedMeasurement MethodReference
Epoxy ResinThermal StabilityTGA
PolyurethaneMechanical StrengthTensile Test

Case Studies

Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives, including this compound. The compound was screened against multiple cancer cell lines, showing promising results with an IC50 value of 15 µM against breast cancer cells. This indicates its potential as a lead compound for further development in cancer therapy .

Case Study 2: Polymer Development
A research group explored the incorporation of isoindole derivatives into epoxy resins to improve their thermal properties. The modified polymers exhibited a significant increase in thermal degradation temperature compared to unmodified resins, demonstrating the utility of this compound in enhancing material performance .

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The isoindole dione moiety may also play a role in the compound’s biological activity by stabilizing its interaction with target molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione and related derivatives:

Compound Name Substituent Group Molecular Formula Key Properties/Applications Evidence Source
2-[(2-Nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione 2-Nitrobenzyloxy C₁₅H₁₀N₂O₅ Electron-withdrawing nitro group enhances reactivity in substitution reactions; potential precursor for pharmaceuticals .
2-[(2-Chloro-6-fluorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione 2-Chloro-6-fluorobenzyloxy C₁₅H₉ClFNO₃ Dual halogenation increases lipophilicity; may improve blood-brain barrier penetration in CNS-targeted drugs .
2-(3-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione 3-Nitrobenzyl C₁₅H₁₀N₂O₄ Meta-substitution alters electronic distribution; impacts crystal packing and solubility .
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione 2-Methoxyphenyl C₁₅H₁₁NO₃ Electron-donating methoxy group reduces electrophilicity; polymorphic crystal structures reported .
2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione PEG-like chain C₁₄H₁₇NO₅ Hydrophilic substituent enhances aqueous solubility; used in drug conjugation and prodrug design .
2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione 4-Bromo-3-oxobutyl C₁₂H₁₀BrNO₃ Brominated aliphatic chain introduces ketone functionality; potential intermediate in synthetic chemistry .

Structural and Functional Insights

Electronic and Steric Effects

  • Bromine vs. Nitro Groups : The bromine atom in the target compound is less electron-withdrawing than the nitro group in its nitrobenzyl analog (). This difference may reduce electrophilicity at the phthalimide core, affecting reactivity in nucleophilic substitution reactions.

Physicochemical Properties

  • Crystal Structure : Polymorphism observed in related compounds (e.g., ) highlights the role of substituents in molecular packing. The bromobenzyl group’s planar aromatic system may promote π-π stacking, whereas aliphatic chains () disrupt crystallization.
  • Solubility : The hydrophilic PEG-chain derivative () contrasts sharply with the hydrophobic bromobenzyloxy analog, underscoring substituent-driven solubility profiles.

Biological Activity

The compound 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione (CAS No. 321430-33-5) is a synthetic organic molecule characterized by its unique structure, which includes a bromobenzyl group and an isoindole dione moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry.

PropertyValue
Molecular FormulaC15H10BrNO3
Molecular Weight332.15 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point459.8 ± 47.0 °C
Flash Point231.9 ± 29.3 °C

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzyl alcohol with phthalic anhydride in the presence of a base, leading to the formation of the isoindole structure through cyclization processes under specific reaction conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. Research conducted on related compounds has shown promising results against various cancer cell lines:

  • In Vitro Studies : The cytotoxic effects of isoindole derivatives were evaluated using the MTT assay against adenocarcinoma (A549-Luc) cell lines. Compounds exhibited significant inhibitory effects on cell viability, with IC50 values indicating their potency .
  • In Vivo Studies : A study involving nude mice demonstrated that treatment with isoindole derivatives resulted in reduced tumor sizes and improved survival rates compared to control groups. The study monitored tumor growth over a period of 60 days, providing insights into the therapeutic efficacy of these compounds .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. The bromobenzyl group can facilitate interactions with biological molecules, potentially leading to enzyme inhibition or receptor modulation . Furthermore, structural modifications in isoindole derivatives can influence their biological activity, making it essential to explore structure-activity relationships (SAR) for optimizing therapeutic effects.

Study on Isoindole Derivatives

A comprehensive evaluation was conducted on two isoindole derivatives (compounds 3 and 4), revealing their cytotoxicity against A549 and HeLa cell lines:

Cell LineCompound 3 IC50 (µM)Compound 4 IC50 (µM)
A549114.25116.26
HeLa148.59140.60

This data suggests that both compounds possess comparable anticancer properties, warranting further investigation into their mechanisms and potential clinical applications .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione, and how can reaction yields be optimized?

  • Methodology : Nucleophilic substitution reactions are commonly employed. For example, bromoethyl derivatives (e.g., 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione) can react with thiols or alcohols under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Purification via column chromatography using ethyl acetate/hexane gradients typically yields >80% purity . Optimizing solvent polarity and reaction time improves yields.

Q. How is the crystal structure of this compound validated, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. For analogous isoindole-dione derivatives, hydrogen bonding (e.g., C=O⋯H–N) and π-π stacking between aromatic rings contribute to lattice stability. Space group assignments (e.g., P2₁/c) and bond angle deviations should be reported to confirm stereoelectronic effects .

Q. What spectroscopic techniques are critical for characterizing purity and functional groups?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromobenzyl protons at δ ~4.8–5.2 ppm).
  • FT-IR : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C–Br vibrations at ~550–650 cm⁻¹.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How does the bromobenzyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The bromine atom facilitates palladium-catalyzed couplings. For example, replacing bromine with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and refluxing in THF/H₂O. Monitor regioselectivity using LC-MS and compare with computational models (DFT) to predict electronic effects .

Q. What strategies resolve contradictions in thermal stability data reported for isoindole-dione derivatives?

  • Methodology : Thermogravimetric analysis (TGA) under N₂ or O₂ atmospheres identifies decomposition thresholds (e.g., ~200–300°C). Conflicting data may arise from polymorphic forms (e.g., amorphous vs. crystalline). Use differential scanning calorimetry (DSC) to detect phase transitions and powder XRD to confirm crystallinity .

Q. How can computational models predict the compound’s biological activity, such as protease inhibition?

  • Methodology : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., MERS-CoV 3CLpro) identifies binding affinities. Validate predictions with in vitro enzymatic assays (IC₅₀ measurements) and correlate with logP values (e.g., XlogP ~2.1) to assess membrane permeability .

Q. What analytical approaches differentiate degradation products under hydrolytic vs. oxidative conditions?

  • Methodology :

  • Hydrolysis : Incubate in pH 7.4 buffer at 37°C; monitor via HPLC for isoindole ring-opening products.
  • Oxidation : Treat with H₂O₂/Fe²⁺; use GC-MS to detect bromobenzaldehyde or phthalic acid derivatives .

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